

Long-Term Safety of Odiparcil: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Odiparcil*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term safety profile of **odiparcil** against current alternative treatments for Mucopolysaccharidosis (MPS) VI, supported by available clinical and preclinical data.

Executive Summary

Odiparcil, an investigational oral small molecule, presents a promising alternative for the treatment of Mucopolysaccharidosis (MPS) VI. This guide synthesizes the long-term safety data for **odiparcil** and compares it with the established safety profiles of Enzyme Replacement Therapy (ERT) with galsulfase and Hematopoietic Stem Cell Transplantation (HSCT). While long-term data for **odiparcil** is still emerging, initial clinical trials suggest a generally well-tolerated profile. In contrast, ERT is associated with infusion-related reactions, and HSCT carries significant risks, including graft-versus-host disease (GVHD) and mortality. This document aims to provide a data-driven overview to inform ongoing research and development in the field of MPS therapeutics.

Odiparcil: An Overview of the Safety Profile

Odiparcil is a substrate of galactosyltransferase-I, an enzyme involved in the synthesis of glycosaminoglycans (GAGs). By acting as a decoy substrate, **odiparcil** leads to the production of soluble, modified GAGs that can be more easily excreted, thereby reducing the accumulation of GAGs in lysosomes, which is the underlying cause of MPS.[1][2]

Preclinical Safety Data

In vivo studies in a mouse model of MPS VI demonstrated that **odiparcil** treatment led to a significant reduction in GAG accumulation in tissues such as the liver and kidney.[1] Furthermore, these studies showed a decrease in pathological cartilage thickening in the trachea and femoral growth plates.[1]

Clinical Safety Data

The primary source of clinical safety data for **odiparcil** in MPS VI comes from the Phase IIa iMProveS study (NCT03370653).[3][4][5][6] This 26-week, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of **odiparcil** in patients with MPS VI.

The study met its primary safety objective, with investigators reporting a positive safety experience.[7][8] The majority of adverse events (AEs) were reported as mild or moderate.[3][7][8]

Three serious adverse events (SAEs) were considered possibly related to **odiparcil** treatment: [3][7][8]

- Two cases of biological findings that were later determined to be laboratory false-positives.
- One case of a skin reaction, which is a known and frequent adverse event in MPS VI patients undergoing ERT.

Importantly, no new safety signals were identified compared to previous Phase I and II studies of **odiparcil** for the prevention of thrombosis.[7][8]

Comparative Safety Analysis: Odiparcil vs. Alternatives

The primary treatment alternatives for MPS VI are Enzyme Replacement Therapy (ERT) with galsulfase (Naglazyme®) and Hematopoietic Stem Cell Transplantation (HSCT).

Enzyme Replacement Therapy (ERT) with Galsulfase

Galsulfase is a recombinant form of human N-acetylgalactosamine 4-sulfatase, the enzyme deficient in MPS VI. It is administered via intravenous infusion.

Long-Term Safety of Galsulfase:

A 15-year clinical surveillance program for galsulfase concluded that it was generally well-tolerated, with no new safety concerns identified over the long term.[\[1\]](#)[\[2\]](#) Most adverse events reported were considered related to the clinical manifestations of MPS VI itself.[\[2\]](#)

A real-world pharmacovigilance analysis of the FDA Adverse Event Reporting System (FAERS) database identified glomerulonephritis membranous and nephritic syndrome as previously unreported urologic adverse events, warranting further investigation.[\[9\]](#)

The most common adverse events associated with galsulfase are infusion-related reactions, which can include:[\[10\]](#)

- Dyspnea
- Rigors
- Pyrexia
- Chest pain
- Conjunctivitis
- Abdominal pain
- Rash
- Urticaria

These reactions are typically manageable by slowing the infusion rate or administering antihistamines and corticosteroids.[\[10\]](#)[\[11\]](#)[\[12\]](#) The development of anti-drug antibodies is common but does not appear to impact clinical efficacy or the incidence of infusion-associated reactions.[\[10\]](#)

Hematopoietic Stem Cell Transplantation (HSCT)

HSCT is a potentially curative option for MPS VI, but it is associated with significant morbidity and mortality.

Long-Term Safety of HSCT:

The primary risks associated with HSCT include:

- **Graft-versus-Host Disease (GVHD):** A study of 45 MPS VI patients who underwent HSCT between 1982 and 2007 reported that 36% developed acute GVHD within 100 days post-transplantation.[\[13\]](#)[\[14\]](#)
- **Infections:** Due to the myeloablative conditioning regimens and immunosuppression, patients are at a high risk of serious infections.[\[14\]](#)
- **Organ Toxicity:** The conditioning regimens can cause damage to various organs, including the liver, lungs, and kidneys.[\[15\]](#)
- **Graft Failure:** The transplanted stem cells may fail to engraft, leading to a return of the disease.[\[14\]](#)
- **Mortality:** The probability of survival at 1 and 3 years post-transplant for MPS VI patients has been reported to be around 66%.[\[13\]](#) More recent studies with radiation-free conditioning regimens have shown improved overall survival rates, with one study reporting an 81.3% survival rate for MPS VI patients.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Data Presentation

Table 1: Comparison of Long-Term Safety Profiles

Feature	Odiparcil	Enzyme Replacement Therapy (Galsulfase)	Hematopoietic Stem Cell Transplantation (HSCT)
Route of Administration	Oral	Intravenous Infusion	Intravenous Infusion
Common Adverse Events	Mild to moderate AEs (specifics not fully detailed in public data)	Infusion-related reactions (dyspnea, fever, rash)	Infections, Mucositis, Nausea, Vomiting
Serious Adverse Events	Two laboratory false-positives, one skin reaction[3][7][8]	Anaphylaxis, severe allergic reactions	Acute and Chronic GVHD, Organ toxicity, Graft failure, Secondary malignancies
Long-Term Safety Concerns	Long-term data is still being collected	No new safety concerns identified after 15 years of surveillance[1][2]	Endocrine and gonadal failure, Infertility, Chronic GVHD[14][15]
Mortality Risk	No deaths reported in the Phase IIa trial[3][7][8]	Deaths are typically related to the progression of MPS VI	Transplant-related mortality is a significant risk (survival rates vary)[13][16]

Experimental Protocols

Odiparcil iMProveS Phase IIa Study (NCT03370653)

- Study Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled study.[6]
- Participants: 20 patients with MPS VI, aged 16 years and older.[3][8]
- Intervention: Patients received either **odiparcil** (250 mg or 500 mg twice daily) or placebo, in addition to their ongoing ERT. A separate open-label cohort of 5 patients not receiving ERT received **odiparcil** 500 mg twice daily.[4]

- Safety Assessments: The primary objective was to assess the safety of **odiparcil**. This was evaluated through the monitoring and recording of all adverse events, serious adverse events, and changes in laboratory parameters, vital signs, and electrocardiograms.[6]

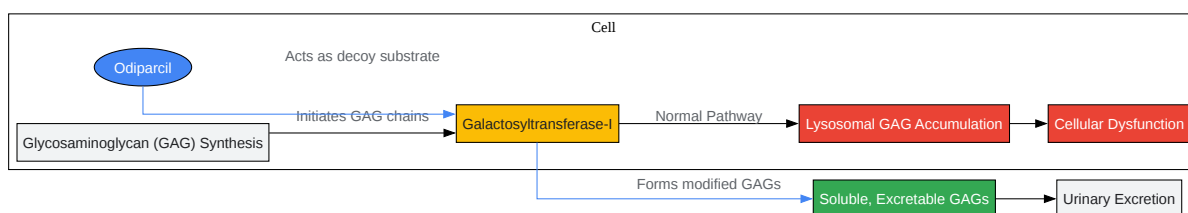
Galsulfase Clinical Surveillance Program

- Study Design: A long-term, observational program collecting real-world data.[1][2]
- Participants: 221 patients with MPS VI.[1]
- Data Collection: Routine clinical and laboratory assessments, including adverse event reporting.[1]

HSCT for MPS VI (Retrospective Analysis)

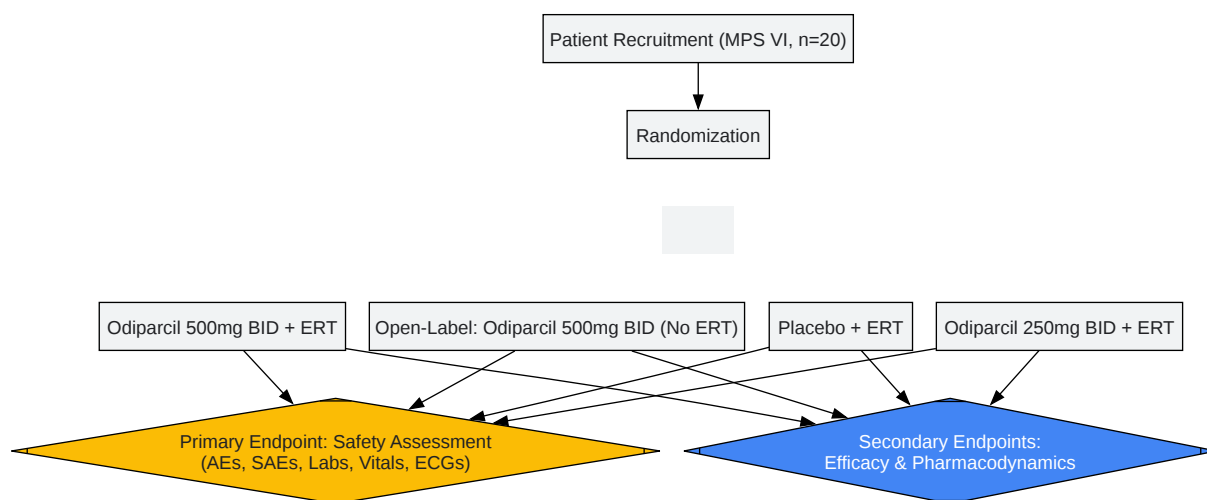
- Study Design: A retrospective analysis of aggregate data from the Center for International Blood and Marrow Transplant Research (CIBMTR).[13]
- Participants: 45 patients with MPS VI who underwent allogeneic HSCT between 1982 and 2007.[13]
- Data Analysis: Evaluation of survival probability and incidence of acute GVHD.[13]

Visualizations



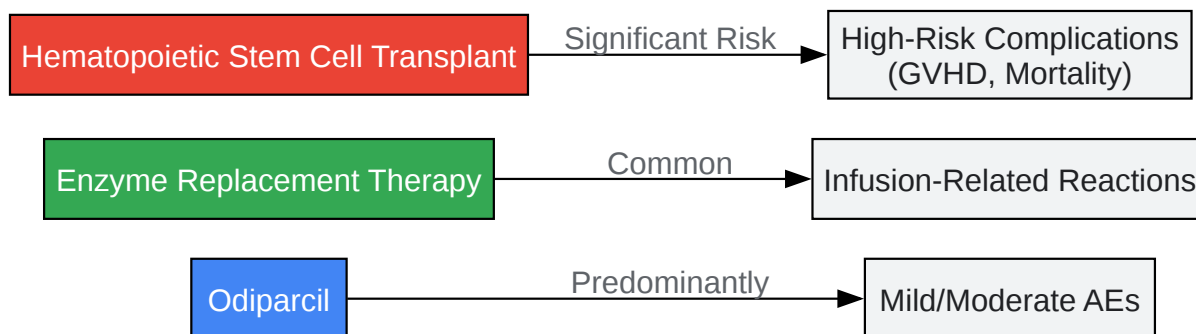
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Caption: Mechanism of action of **odiparcil**.



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Caption: Workflow of the iMProveS Phase IIa clinical trial.



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Caption: Comparative overview of safety profiles.

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- To cite this document: BenchChem. [Long-Term Safety of Odiparcil: A Comparative Analysis for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677181#validating-the-long-term-safety-profile-of-odiparcil]

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